molecular formula C23H33NO4 B107639 17-phenyl-trinor-PGF2alpha amide CAS No. 155205-89-3

17-phenyl-trinor-PGF2alpha amide

Cat. No. B107639
M. Wt: 387.5 g/mol
InChI Key: RAGQWYIPCPFTJC-KDACTHKWSA-N
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Description

17-phenyl-trinor-PGF2alpha amide is a compound related to prostaglandins, which are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. Prostaglandins are derived enzymatically from fatty acids and have important roles in inflammation, smooth muscle function, and blood flow regulation. The specific compound 17-phenyl-trinor-PGF2alpha amide is not directly mentioned in the provided papers, but it is structurally related to prostaglandins and prostamides, such as prostamide F2alpha, which is mentioned as a potent ocular hypotensive agent .

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For example, the total synthesis of 17-isoLevuglandin E4, a compound structurally related to prostaglandins, was achieved through a series of reactions including conjugate addition and carbon-carbon bond formation . This process highlights the challenges in synthesizing such complex molecules, which often require multiple steps and careful control of reaction conditions to obtain the desired product.

Molecular Structure Analysis

The molecular structure of compounds related to 17-phenyl-trinor-PGF2alpha amide, such as the tricyclic amide mentioned in one of the papers, exhibits a U shape with specific dihedral angles between the rings . This kind of detailed structural information is crucial for understanding the biological activity of the compound, as the three-dimensional shape of a molecule can significantly influence its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving amides, such as the reduction of tertiary and N-phenyl secondary amides catalyzed by tris(pentafluorophenyl)boron, demonstrate the reactivity of the amide functional group . These reactions are important for modifying the structure of compounds like 17-phenyl-trinor-PGF2alpha amide to potentially alter their biological activity or to create new derivatives with improved properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of amides and related compounds are influenced by their molecular structure. For instance, the presence of hydrogen bonds in the crystal structure of a tricyclic amide compound can affect its solubility and stability . Similarly, the synthesis of amides from alcohols and amines catalyzed by gamma-alumina supported silver cluster demonstrates the importance of catalysts in facilitating chemical transformations while also influencing the physical properties of the resulting amide compounds .

Scientific Research Applications

Biological Activities

17-phenyl-trinor-PGF2α exhibits varying potency across different biological assays. In some cases, it is similar in activity to the parent prostaglandin, while in others, it demonstrates significantly higher potency. For example, in the hamster antifertility assay, it was found to be about 90 times more potent than PGF2α. In rats, the 17-phenyl analogs showed significant blood pressure responses, with the 17-phenyl-trinor PGF2α pressor potency being five times that of PGF2α. Additionally, it was more potent than PGF2α in synchronizing the estrous cycle in beef cows (Miller, Weeks, Lauderdale, & Kirton, 1975).

Metabolism Studies

Metabolism of 17-phenyl-trinor-PGF2α was explored in both Cynomolgus monkeys and human females. The primary urinary metabolites identified were dinor- and tetranor-derivatives of 15-keto-13,14-dihydro-17-phenyl-trinor-PGF2α. These studies also included the observation of unchanged 17-phenyl-trinor-PGF2α in urinary products (Granström, 1975).

Ocular Applications

Bimatoprost, an ethyl amide derivative of 17-phenyl-trinor PGF2α, is known for its ocular hypotensive effects. Studies have shown that human and rabbit ocular tissues can convert bimatoprost to 17-phenyl-trinor PGF2α, suggesting its role as a prostaglandin receptor agonist. This conversion is important for its application in reducing intraocular pressure (Hellberg et al., 2003).

Adipose Differentiation Inhibition

17-phenyl trinor PGE2, a compound structurally related to PGE2, has been investigated for its effects on adipose differentiation. While closely related compounds like cloprostenol and fluprostenol showed potent inhibition of adipocyte precursor differentiation, 17-phenyl trinor PGE2 did not exhibit significant effects at comparable concentrations (Serrero & Lepak, 1997).

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled. It may damage fertility or the unborn child . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO4/c24-23(28)11-7-2-1-6-10-19-20(22(27)16-21(19)26)15-14-18(25)13-12-17-8-4-3-5-9-17/h1,3-6,8-9,14-15,18-22,25-27H,2,7,10-13,16H2,(H2,24,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGQWYIPCPFTJC-KDACTHKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701110291
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-phenyl-trinor-PGF2alpha amide

CAS RN

155205-89-3
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155205-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Mi, K Shang, W Jia, CH Zhang, X Li, YQ Fan… - Food Research …, 2018 - Elsevier
Taihe black-boned silky fowl (Gallus gallus domesticus Brisson) has a history of over 2200 years of being consumed as a curative food in China. In this work, an LC/MS-based …
Number of citations: 49 www.sciencedirect.com
E KOÇAK - Communications Faculty of Sciences University of …, 2020 - dergipark.org.tr
Lipidomics covers analysis of all lipid species in an organism. Lipid metabolism is one of the key factors to understand cellular processes at molecular level. Lipidomics has been used …
Number of citations: 2 dergipark.org.tr
E Koçak - teav.ankara.edu.tr
Lipidomics covers analysis of all lipid species in an organism. Lipid metabolism is one of the key factors to understand cellular processes at molecular level. Lipidomics has been used …
Number of citations: 3 teav.ankara.edu.tr

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